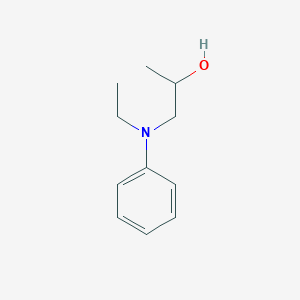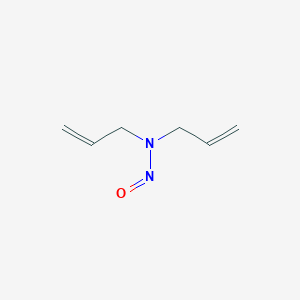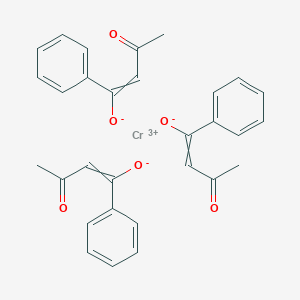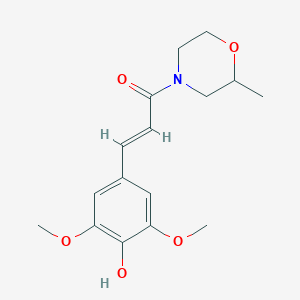
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- involves the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression. It has been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic effects.
生化学的および生理学的効果
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-. These include further studies to determine its optimal dosage and administration route, the development of novel therapeutic agents based on its structure, and the identification of new targets and pathways for its therapeutic effects. Additionally, there is a need for further studies to determine its potential toxicity and safety profile in humans.
Conclusion:
In conclusion, Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a promising compound for the development of novel therapeutic agents for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and safety profile in humans.
合成法
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine and subsequent reduction of the resulting product. The final product is obtained through purification and isolation steps.
科学的研究の応用
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
特性
CAS番号 |
16562-71-3 |
|---|---|
製品名 |
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- |
分子式 |
C16H21NO5 |
分子量 |
307.34 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
InChIキー |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
異性体SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
正規SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



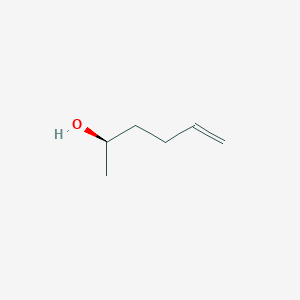
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
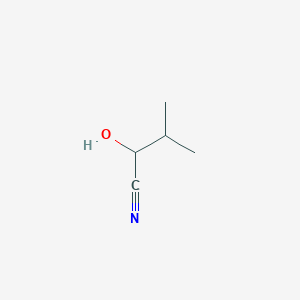
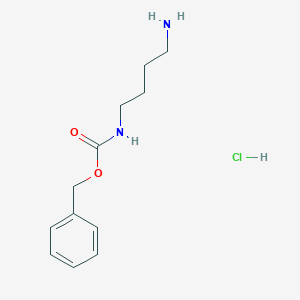
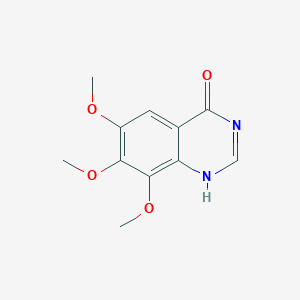
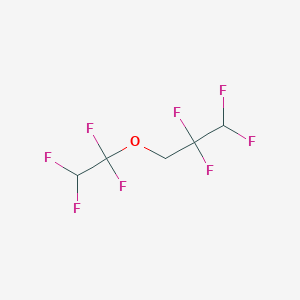
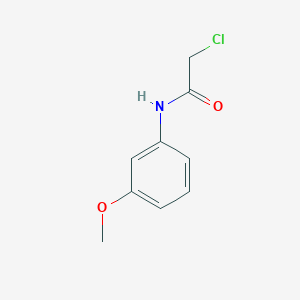
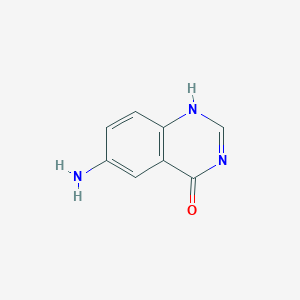
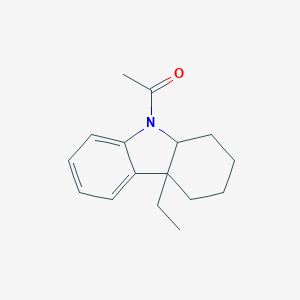
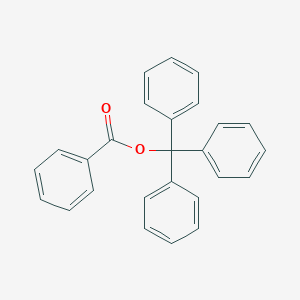
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
